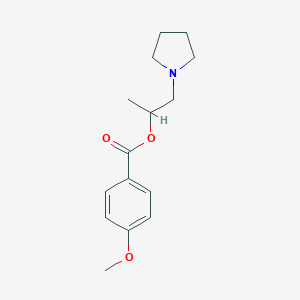
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its trade name, Mexedrone, and is classified as a research chemical. In
Mecanismo De Acción
The exact mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This may explain its stimulant properties and potential as a treatment for depression.
Biochemical and Physiological Effects
Research has shown that this compound can lead to increased heart rate, blood pressure, and body temperature. It has also been found to cause changes in behavior, such as increased sociability and talkativeness. These effects are similar to those of other stimulant substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate in lab experiments is its potential as a treatment for depression and anxiety disorders. This could lead to the development of new medications that are more effective and have fewer side effects than current treatments. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to develop targeted treatments.
Direcciones Futuras
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate. One area of interest is its potential as a treatment for substance use disorders, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, there is a need for more studies to investigate its long-term effects on the brain and body.
Métodos De Síntesis
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with pyrrolidine, followed by the addition of methylamine. The final product is then purified through recrystallization. This synthesis method has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-methoxybenzoate has been used in scientific research to investigate its potential as a psychoactive substance. It has been found to have stimulant properties and has been compared to other substances such as amphetamines and cathinones. Research has also been conducted on its potential as a treatment for depression and anxiety disorders.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-12(11-16-9-3-4-10-16)19-15(17)13-5-7-14(18-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3 |
Clave InChI |
FHILPKJQDVQFTR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
